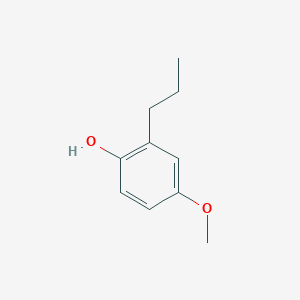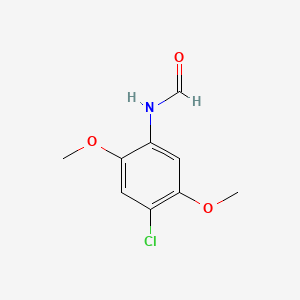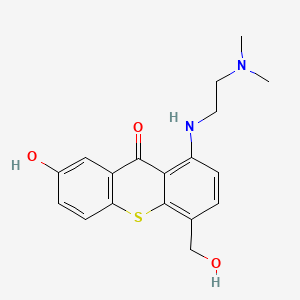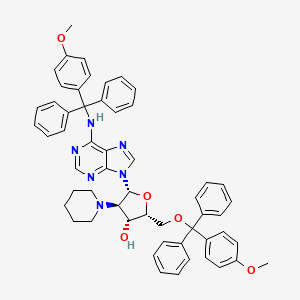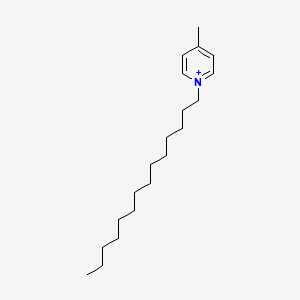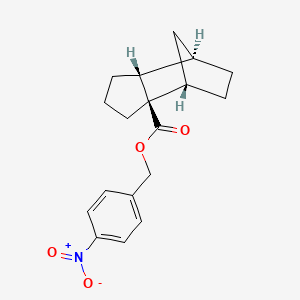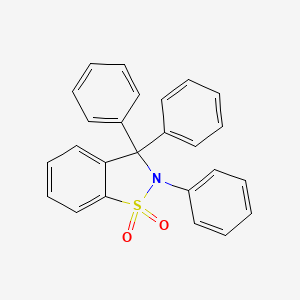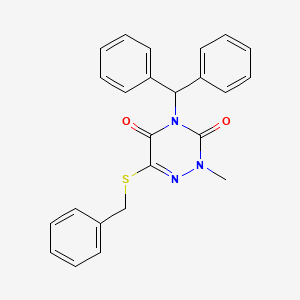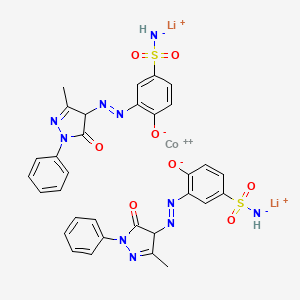
Phosphonic acid, (3-methyl-4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (3-methyl-4-pyridinyl)- is an organic compound with the molecular formula C6H8NO3P It is a derivative of phosphonic acid, where the phosphonic acid group is attached to a pyridine ring substituted with a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, (3-methyl-4-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, leading to the formation of the desired phosphonic acid derivative after hydrolysis of the intermediate ester.
Another method involves the direct phosphorylation of 3-methyl-4-pyridine using phosphorus trichloride and water, followed by oxidation with hydrogen peroxide to yield the phosphonic acid.
Industrial Production Methods
Industrial production of phosphonic acid, (3-methyl-4-pyridinyl)- often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps typically include crystallization and recrystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
Phosphonic acid, (3-methyl-4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Phosphonic acid, (3-methyl-4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and kinases.
Medicine: Research explores its potential as a therapeutic agent, especially in the treatment of diseases involving abnormal phosphate metabolism.
Industry: It is used in the development of flame retardants, corrosion inhibitors, and scale inhibitors in various industrial processes.
作用機序
The mechanism by which phosphonic acid, (3-methyl-4-pyridinyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Phosphonic acid, (3-methyl-4-pyridinyl)- can be compared with other similar compounds, such as:
Phosphonic acid, (4-pyridinyl)-: This compound lacks the methyl group at the 3-position, which can affect its reactivity and binding affinity.
Phosphonic acid, (2-methyl-4-pyridinyl)-: The position of the methyl group can influence the compound’s chemical properties and biological activity.
Phosphonic acid, (3-methyl-5-pyridinyl)-: Similar to the target compound but with the methyl group at the 5-position, leading to different steric and electronic effects.
The uniqueness of phosphonic acid, (3-methyl-4-pyridinyl)- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
58816-02-7 |
|---|---|
分子式 |
C6H8NO3P |
分子量 |
173.11 g/mol |
IUPAC名 |
(3-methylpyridin-4-yl)phosphonic acid |
InChI |
InChI=1S/C6H8NO3P/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H2,8,9,10) |
InChIキー |
ZZYRTUITEAODBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


